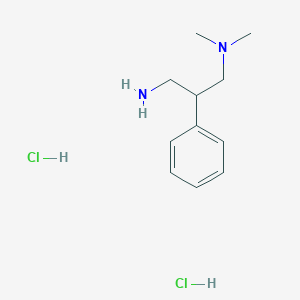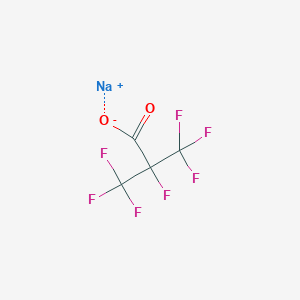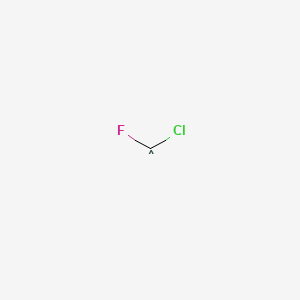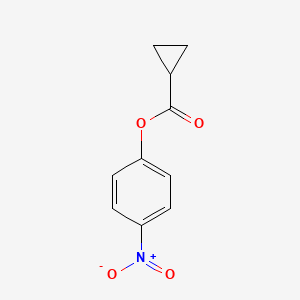
1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol is a complex organic compound that features a cyclopropyl group, a piperidinol moiety, and fluorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Fluorobenzoyl Group: The p-fluorobenzoyl group can be attached through Friedel-Crafts acylation using p-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperidinol Moiety: The piperidinol ring can be synthesized through a Mannich reaction, followed by reduction of the resulting iminium ion.
Final Coupling: The final step involves coupling the cyclopropyl and piperidinol intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The piperidinol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the piperidinol moiety could yield a ketone, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with fluorinated aromatic rings which are valuable in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound might be studied for its potential as a drug candidate, given the presence of the piperidinol moiety which is common in many bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the treatment of neurological disorders or as anti-inflammatory agents.
Industry
In industry, this compound could be used in the development of new materials, particularly those requiring specific electronic or optical properties due to the presence of fluorinated aromatic rings.
Mechanism of Action
The mechanism of action of 1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and fluorinated aromatic groups could play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-phenyl-4-piperidinol: Similar structure but lacks the trifluoromethyl group.
1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-methylphenyl)-4-piperidinol: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the p-fluorobenzoyl and m-trifluoromethylphenyl groups in 1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
CAS No. |
39757-59-0 |
|---|---|
Molecular Formula |
C23H23F4NO2 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[2-[[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]cyclopropyl]methanone |
InChI |
InChI=1S/C23H23F4NO2/c24-19-6-4-15(5-7-19)21(29)20-12-16(20)14-28-10-8-22(30,9-11-28)17-2-1-3-18(13-17)23(25,26)27/h1-7,13,16,20,30H,8-12,14H2 |
InChI Key |
TZFMOHFBFVNALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CC3CC3C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


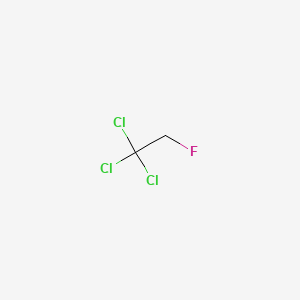
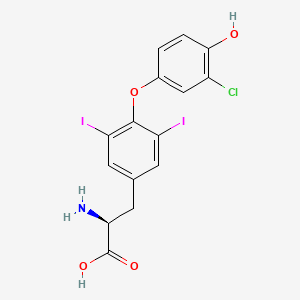
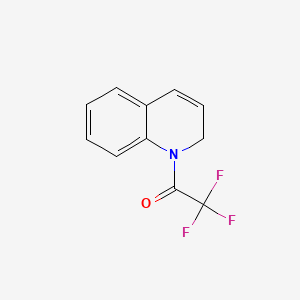
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
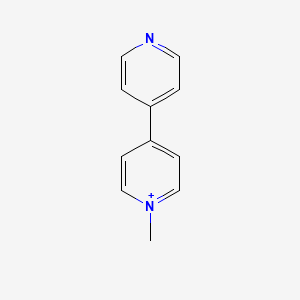

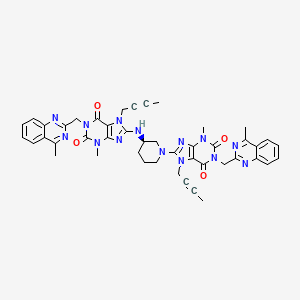
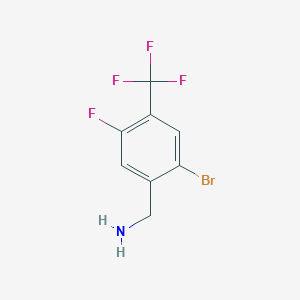

![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
